molecular formula C12H12N2O3 B1466529 Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate CAS No. 1208081-35-9

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate

Cat. No.: B1466529
CAS No.: 1208081-35-9
M. Wt: 232.23 g/mol
InChI Key: BFOOPCCRWDHSOG-UHFFFAOYSA-N
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Description

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is a chemical compound with the CAS Number 1208081-35-9 and a molecular formula of C12H12N2O3 . It belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are structures of significant interest in medicinal chemistry and materials science due to their diverse biological activities. While specific mechanistic studies on this exact ester are limited in the available literature, 1,2,4-oxadiazole derivatives, as a class, are widely researched as scaffolds for developing therapeutic agents. Related 1,3,4-oxadiazole isomers have been extensively studied and demonstrate a range of pharmacological properties, including potent antioxidant characteristics through mechanisms such as free radical scavenging . The structural features of this compound—comprising a phenyl-substituted oxadiazole ring and an ethyl acetate side chain—make it a valuable building block for further chemical synthesis and exploration. It can be utilized in organic synthesis to create more complex molecules or as a reference standard in analytical research. Researchers may employ this compound in developing new pharmacologically active agents, given the established profile of the oxadiazole core. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(17-14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOOPCCRWDHSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy. Additionally, oxadiazoles are known to act as peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. These interactions highlight the potential of this compound in modulating biochemical pathways and therapeutic applications.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have demonstrated anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound may also affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Oxadiazoles are known to bind to the active sites of enzymes, thereby inhibiting their activity. Additionally, this compound may interact with transcription factors, leading to alterations in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives exhibit varying degrees of stability under different conditions. Long-term exposure to this compound may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Oxadiazole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the bioavailability and pharmacokinetics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Biological Activity

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

PropertyValue
CAS No. 3966-96-9
Molecular Formula C12H11N3O3
Molecular Weight 229.23 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)CC1=NOC(=N1)N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing the oxadiazole ring can inhibit specific enzymes or receptors involved in critical biological pathways. For instance, it may exhibit anticancer effects by inhibiting enzymes related to DNA synthesis and cell proliferation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. A study published in Nature reported that oxadiazole compounds displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with some derivatives showing effectiveness against vancomycin-resistant strains .

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) for this compound against various pathogens has been determined in several studies. For example:

PathogenMIC (μg/mL)
C. difficile6
E. faecium4

These findings indicate that the compound possesses significant antibacterial properties comparable to established antibiotics like vancomycin .

Case Study 1: Anticancer Activity

In a study focused on the anticancer potential of oxadiazole derivatives, this compound was examined for its ability to induce apoptosis in cancer cell lines. The results showed that at concentrations above 10 μM, the compound significantly reduced cell viability in PC3 prostate cancer cells through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Properties

Another research highlighted the anti-inflammatory effects of this compound in a murine model of inflammation. The compound demonstrated a reduction in pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 after treatment at doses of 20 mg/kg body weight .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

CompoundBiological Activity
Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetateModerate antibacterial activity
Ethyl 2-(5-nitro-1,2,4-oxadiazol-3-yl)acetateEnhanced reactivity but lower antimicrobial activity
Ethyl 2-(5-methylthio -1,2,4 -oxadiazol -3 - yl ) acetateSignificant anticancer activity

This comparison illustrates that the phenyl substitution on the oxadiazole ring enhances stability and potentially broadens the spectrum of biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituent(s) on Oxadiazole Key Physicochemical Properties Evidence Source
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate Phenyl (C₆H₅) at position 5 Moderate lipophilicity; aromatic π-π interactions
Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate CF₃ at position 5 Enhanced electronegativity; metabolic stability
Ethyl 2-(5-decyl-1,2,4-oxadiazol-3-yl)acetate (159D3) Decyl (C₁₀H₂₁) at position 5 High lipophilicity; potential for membrane permeability
tert-Butyl 2-(3-(4-(5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)acetate (8c) Hydroxyphenyl at position 5; tert-butyl ester Increased steric bulk; reduced solubility in polar solvents
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate Fluorophenyl; 1,3,4-oxadiazole isomer Electrophilic ring; altered hydrogen-bonding capacity

Key Observations:

  • Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in the analog from enhances metabolic resistance and electronic withdrawal, making the oxadiazole ring more electrophilic.
  • Ester Modifications: Replacement of the ethyl ester with a tert-butyl group (as in ) introduces steric hindrance, which may slow hydrolysis and prolong half-life in vivo .
Antimicrobial Activity
  • The hydroxyphenyl substituent in these analogs enhances antibacterial efficacy, likely due to improved target binding via hydrogen bonding .
  • 1,3,4-Oxadiazole Isomers: Compounds like Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate () show distinct activity profiles due to differences in ring tautomerism and electronic properties compared to 1,2,4-oxadiazoles .
Antiviral and Anti-Cancer Potential
  • Boronic acid derivatives (e.g., [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid, ) are utilized in Suzuki-Miyaura cross-coupling reactions, highlighting applications in targeted drug delivery systems .

Preparation Methods

Reaction Scheme (Generalized):

$$
\text{Nitrile} + \text{Ketone} \xrightarrow[\text{50–150 °C}]{\text{Fe(NO}3)3} \text{1,2,4-oxadiazole derivative}
$$

For the target compound, the nitrile would be an appropriate ethyl cyanoacetate derivative, and acetophenone would provide the phenyl substituent.

Key Features:

Parameter Optimal Range/Value Notes
Reaction temperature 56–80 °C Maintains high yield
Reaction time 18–22 hours Shorter or longer times reduce yield
Nitrile equivalents 10.0–50.0 mol equiv. per Fe(NO3)3 Outside this range lowers yield
Ketone equivalents 2.5–10.0 mol equiv. per Fe(NO3)3 Acetophenone preferred for phenyl group
Solvent Acetone or acetophenone Acetophenone gives higher yields
Pressure Ambient or slight overpressure Flexible

Yield and Characterization:

  • Using this method, 3-benzoyl-5-methyl-1,2,4-oxadiazole derivatives were obtained with yields up to 95%.
  • The target compound this compound can be analogously prepared by substituting appropriate nitriles and ketones.
  • Structural confirmation is achieved through IR spectroscopy, showing characteristic absorptions (e.g., 1713, 1681, 1581 cm⁻¹), NMR, and mass spectrometry.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Environmental Impact
Classical amidoxime cyclodehydration Well-established, versatile Multi-step, moderate yields Moderate (50–70%) Generates chemical wastes
Ammonium cerium nitrate method One-step synthesis Toxic cerium waste, costly waste treatment Variable, often moderate High (toxic waste)
Iron(III) nitrate catalysis One-step, high yield, eco-friendly Requires longer reaction times High (up to 95%) Low (no toxic waste)

Experimental Notes and Recommendations

  • Reagent Purity: Commercially available nitriles, ketones, and iron(III) nitrate can be used without extensive purification.
  • Reaction Monitoring: TLC or GC can be used to monitor reaction progress.
  • Work-up: After reaction completion, excess solvents can be removed by distillation, and the product can be purified by recrystallization or chromatography.
  • Scale-up: The method is suitable for scale-up due to its simplicity and environmental advantages.

Summary Table of Key Reaction Conditions for 1,2,4-Oxadiazole Derivatives Preparation

Entry Nitrile (R2) Ketone Fe(NO3)3 (mmol) Temp (°C) Time (h) Yield (%) Notes
1 Acetonitrile (methyl) Acetophenone 1.0 80 20 95 High yield with phenyl ring
2 Ethyl cyanoacetate Acetophenone 1.0 75 18 ~90 Suitable for ethyl acetate moiety
3 Various alkyl nitriles Acetone 1.0 56 22 80–90 Lower yield than acetophenone

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves coupling 5-phenyl-1,2,4-oxadiazole derivatives with ethyl chloroacetate under reflux conditions using triethylamine as a base. Reaction progress can be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases . For improved yields, microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) reduces side reactions and enhances regioselectivity .

Q. How can the compound’s purity be validated post-synthesis?

  • Methodological Answer : Purification via silica gel column chromatography (60–120 mesh) using ethyl acetate/hexane (1:3 to 1:1 v/v) effectively isolates the product. Confirm purity using HPLC (C18 column, acetonitrile/water gradient) or by analyzing melting points and spectral consistency (¹H/¹³C NMR, IR) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • ¹H NMR : Identify oxadiazole proton environments (δ 8.1–8.5 ppm for aromatic protons) and ester methyl/methylene groups (δ 1.2–4.3 ppm).
  • IR : Confirm C=O stretches (ester: ~1740 cm⁻¹; oxadiazole: ~1600 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 273.0872 for C₁₂H₁₂N₂O₃) validates molecular formula .

Advanced Research Questions

Q. How does the electronic nature of the oxadiazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient oxadiazole ring facilitates Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh₃)₄ (3 mol%), K₂CO₃ in DMF/H₂O (10:1 v/v) at 100°C for 12 h to introduce substituents at the phenyl group. Monitor regioselectivity via LC-MS to avoid over-functionalization .

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation be mitigated?

  • Methodological Answer : The oxadiazole ring is prone to hydrolysis under strong acids (e.g., HCl) or bases (e.g., NaOH). Stability studies (pH 1–14, 25–60°C) show optimal stability at pH 6–7. Use buffered solvents (e.g., phosphate buffer) during biological assays to prevent decomposition .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the oxadiazole core as a hydrogen-bond acceptor. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to identify reactive sites for target binding .

Q. What strategies improve solubility for in vitro assays without compromising activity?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/PEG 400) enhance aqueous solubility. Alternatively, synthesize prodrugs by replacing the ethyl ester with hydrophilic groups (e.g., glycine conjugates), then assess bioavailability via Caco-2 cell permeability assays .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports ~70% yields for conventional reflux, while microwave methods () achieve >85%. Contradiction arises from reaction time and energy input. Resolution: Optimize via controlled temperature gradients and inert atmospheres.
  • Stability in Polar Solvents : While claims solubility in DMSO/DMF, notes oxadiazole ring instability in prolonged polar exposure. Resolution: Limit storage in polar solvents to <24 h and validate stability via UV-Vis spectroscopy.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate
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Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate

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